Ethyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate
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Overview
Description
Ethyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate is a chemical compound that features a cyclobutane ring attached to a tetrahydropyridine moiety
Preparation Methods
The synthesis of Ethyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane-1-carboxylic acid with 1,2,3,6-tetrahydropyridine in the presence of an esterifying agent such as ethyl alcohol. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product yield .
Chemical Reactions Analysis
Ethyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the tetrahydropyridine ring to a piperidine ring.
Scientific Research Applications
Ethyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets within cells. The compound can modulate the activity of enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions .
Comparison with Similar Compounds
Ethyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate can be compared with similar compounds such as:
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound also features a tetrahydropyridine ring but with different substituents, leading to distinct chemical properties and applications.
4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride: This compound has a phenyl group attached to the tetrahydropyridine ring, which influences its biological activity and potential therapeutic uses.
This compound stands out due to its unique combination of a cyclobutane ring and a tetrahydropyridine moiety, offering distinct structural and functional properties .
Properties
IUPAC Name |
ethyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-15-11(14)12(6-3-7-12)10-4-8-13-9-5-10/h4,13H,2-3,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLKGHUBNKGMDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C2=CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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